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Compound of Interest

Compound Name: N-ethylmorpholine-2-carboxamide
CAS No.: 135072-22-9
Cat. No.: B161649
Get Quote
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Executive Summary

N-ethylmorpholine-2-carboxamide (CAS: 135072-22-9) represents a privileged chemical
scaffold and fragment probe, primarily utilized in the interrogation of carbohydrate-binding
proteins, specifically Chitinase-3-like protein 1 (YKL-40).

While often categorized as a building block in general catalogs, its structural topology—
featuring a morpholine ring with a carboxamide pendant—serves as a glycomimetic fragment. It
mimics the N-acetylglucosamine (GIcNAc) subunits of chitin, the natural ligand of YKL-40.
Consequently, this molecule and its derivatives are critical chemical probes for mapping the
ligandability of chitinase-like proteins (CLPs) and exploring therapeutic interventions in fibrosis,
inflammation, and cancer.

This guide details the physicochemical profile of the probe, its mechanistic basis as a sugar
mimetic, and validated protocols for its application in Fragment-Based Drug Discovery (FBDD).

Technical Specifications & Chemical Profile
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The utility of N-ethylmorpholine-2-carboxamide lies in its "Rule of Three" compliance, making
it an ideal starting point for fragment evolution.

Table 1: Physicochemical Properties

Significance in Probe

Property Value )

Design

] Low complexity, high ligand

Chemical Formula C7H14N202 o )

efficiency potential.

Ideal for FBDD (<300 Da);
Molecular Weight 158.20 Da allows for significant

decoration.

High water solubility; suitable
cLogP ~0.28 for high-concentration NMR

screening.

) Critical for directional bonding

H-Bond Donors 1 (Amide NH) ) ) )

in the active site.

) ) Mimics the pyranose oxygen

H-Bond Acceptors 3 (Morpholine O, Amide O, N) ]

and acetamide of GIcNAc.

Critical: Biological activity is

. ) often stereoselective (typically

Stereochemistry Chiral center at C2

(2S) or (2R) depending on the

specific target pocket).

Mechanistic Insight: The Glycomimetic Hypothesis

To use this probe effectively, researchers must understand why it binds. YKL-40 possesses a
carbohydrate-binding groove lined with aromatic residues (e.g., Trp) that typically stack with the
hydrophobic face of sugars (CH-Tt interactions).

e Morpholine Ring: Acts as a surrogate for the pyranose ring of sugars. The ether oxygen
accepts hydrogen bonds similar to the ring oxygen in glucose.
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o Carboxamide Group: Mimics the N-acetyl group of GIcNAc (N-acetylglucosamine), providing
a critical anchor point via hydrogen bonding to residues like Asp or Arg in the binding pocket.

By using N-ethylmorpholine-2-carboxamide as a fragment probe, researchers can identify
"hotspots"” within the YKL-40 binding groove without the complexity of full-length
oligosaccharides.

Diagram 1: Mechanistic Workflow (Fragment to Inhibitor)
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Caption: Evolution of the N-ethylmorpholine-2-carboxamide fragment into a potent YKL-40
inhibitor via Fragment-Based Drug Discovery.

Experimental Protocols
Protocol A: Saturation Transfer Difference (STD) NMR
Screening

Purpose: To validate the direct binding of the N-ethylmorpholine-2-carboxamide fragment to
the target protein (e.g., YKL-40) and map the epitope (part of the molecule interacting with the
protein).

Reagents:

e Recombinant YKL-40 protein (purified, >95%).

e N-ethylmorpholine-2-carboxamide (dissolved in d6-DMSO to 100 mM).
» Buffer: 50 mM Phosphate, 150 mM NacCl, pH 7.4 (in D20).

Step-by-Step Methodology:
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e Sample Preparation:
o Prepare the Protein Sample: 10-20 puM YKL-40 in D20 buffer.

o Prepare the Ligand Sample: Add N-ethylmorpholine-2-carboxamide to a final
concentration of 1-2 mM (100-fold excess over protein).

e NMR Setup:
o Use a spectrometer with a cryoprobe (min. 500 MHz recommended).

o On-Resonance Irradiation: Set frequency to -1.0 ppm or 12 ppm (regions with no ligand
signals) to saturate protein resonances.

o Off-Resonance Irradiation: Set frequency to 40 ppm (control).
e Acquisition:
o Acquire interleaved on- and off-resonance spectra.

o Subtract the on-resonance spectrum from the off-resonance spectrum to generate the
STD Spectrum.

o Data Analysis:

o Signals appearing in the STD spectrum correspond to ligand protons receiving
magnetization transfer from the protein (binders).

o Validation: If the morpholine ring protons show strong STD signals, it confirms the "sugar-
mimetic" binding mode.

Protocol B: AlphaScreen™ Competition Assay (For
Optimized Probes)

Purpose: Once the fragment is optimized into a lead (e.g., a benzyl-substituted derivative), use
this assay to determine IC50 values.

Reagents:
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His-tagged YKL-40.

Biotinylated Chitin (or Biotinylated Reference Probe).

AlphaScreen Donor Beads (Streptavidin-coated).

AlphaScreen Acceptor Beads (Ni-NTA-coated).

Test Compound: N-ethylmorpholine-2-carboxamide derivative.[1][2][3][4][5]
Workflow:

Incubation:

o Mix 5 nM His-YKL-40 with varying concentrations of the Test Compound in a 384-well
white plate.

o Incubate for 30 minutes at Room Temperature (RT).

Probe Addition:

o Add 5 nM Biotinylated Probe. Incubate for 30 minutes.

Bead Addition:

o Add Acceptor Beads (Ni-NTA) and Donor Beads (Streptavidin) (final conc. 20 pg/mL).

o Note: Perform bead addition under green light (beads are light-sensitive).

Reading:

o Incubate for 60 minutes in the dark.

o Read on an EnVision® or compatible plate reader (Excitation 680 nm, Emission 520-620
nm).

Calculation:
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o Plot signal vs. log[Compound]. A decrease in signal indicates displacement of the
biotinylated probe by the N-ethylmorpholine derivative.

Application Context: YKL-40 and Disease

Recent patent literature (2023) highlights the evolution of this scaffold. While the bare fragment
(N-ethylmorpholine-2-carboxamide) has low affinity (mM range), substituting the morpholine
nitrogen or the carbon skeleton with hydrophobic groups (e.g., 4-chlorobenzyl) dramatically
increases potency (nM range).

Key Insight for Drug Developers: The N-ethylmorpholine-2-carboxamide core provides the
polar anchor (hydrogen bonding), while the attached hydrophobic arms (added during
optimization) exploit the hydrophobic grooves of the YKL-40 protein. This makes the scaffold a
"minimal pharmacophore" for this target class.

Diagram 2: Structural Logic of the Probe
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Caption: Structural decomposition of the probe showing how each moiety interacts with the
target pocket.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» To cite this document: BenchChem. [Application Note: N-ethylmorpholine-2-carboxamide as
a Chemical Probe[1]]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b161649/docs#application-note-n-ethylmorpholine-2-
carboxamide-as-a-chemical-probe-1]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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